6-Chloro-2,3-difluorobenzoic acid

説明

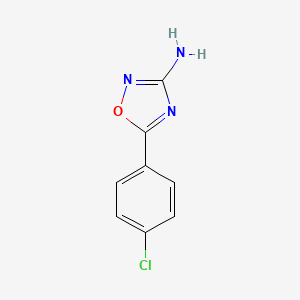

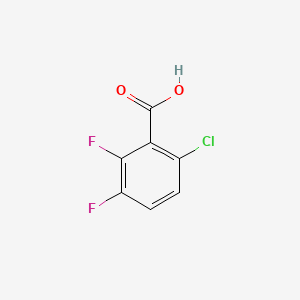

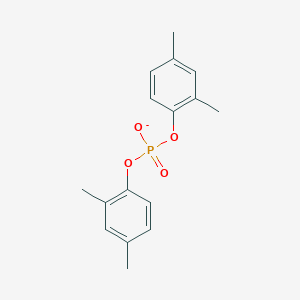

6-Chloro-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It has an average mass of 192.547 Da and a monoisotopic mass of 191.978958 Da .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-difluorobenzoic acid consists of a benzene ring substituted with chlorine and fluorine atoms . The exact structural details, such as bond lengths and angles, are not provided in the available resources.Physical And Chemical Properties Analysis

6-Chloro-2,3-difluorobenzoic acid is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.科学的研究の応用

Synthesis and Chemical Properties

6-Chloro-2,3-difluorobenzoic acid is a compound of interest in various synthetic and analytical chemistry research areas due to its unique structural characteristics, such as the presence of chloro and difluoro substituents on the benzoic acid moiety. Research on similar fluorinated benzoic acids has demonstrated their utility in synthesizing structurally diverse compounds and evaluating their properties. For example, the synthesis of 4-Chloro-2,5-difluorobenzoic acid through a method involving Sandmeyer reaction, bromination, and Grignard reaction highlights the potential routes for modifying such compounds, achieving high purity and yield under optimal conditions (Zhao Hao-yu, 2011).

In the realm of organometallic chemistry, compounds like 6-Chloro-2,3-difluorobenzoic acid provide structural opportunities for the regioflexible substitution of benzoic acid derivatives. This flexibility is crucial for the synthesis of complex organic molecules, offering pathways to explore new materials, catalysts, and therapeutic agents (M. Schlosser & C. Heiss, 2003).

Environmental and Analytical Applications

The study of fluorobenzoic acids, including compounds structurally related to 6-Chloro-2,3-difluorobenzoic acid, has found applications in environmental science, particularly in tracing water movement in porous media. The evaluation of fluorobenzoate tracers in surface soils, for instance, highlights the potential of these compounds in hydrological studies, indicating their behavior under various soil conditions and their interactions with organic matter (D. Jaynes, 1994).

Additionally, the determination of related compounds like 2-Chloro-4,5-difluorobenzoic acid and its impurities by liquid chromatography offers insights into the analytical methodologies suitable for assessing the purity and concentration of such chemicals in various matrices. These methodologies are vital for quality control in the pharmaceutical and agrochemical industries, where precise measurements of active ingredients and impurities are required (L. Elrod et al., 1993).

Safety And Hazards

特性

IUPAC Name |

6-chloro-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXJSUYTVBLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)

![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)

![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)

![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)

![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)